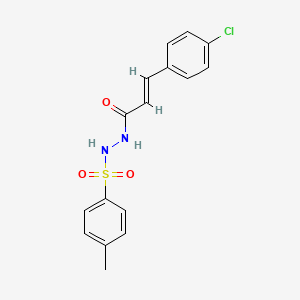

(2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

Beschreibung

(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which consists of a carbonyl group (C=O) bonded to a hydrazine (NH-NH2) moiety

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-12-2-9-15(10-3-12)23(21,22)19-18-16(20)11-6-13-4-7-14(17)8-5-13/h2-11,19H,1H3,(H,18,20)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYHABGSRFUOAL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 18 | 30 µg/mL |

| Candida albicans | 12 | 70 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Case Study: Apoptotic Effects on MCF-7 Cells

A study demonstrated that treatment with (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide resulted in:

- Increased caspase-3 activity.

- Significant reduction in cell viability at concentrations above 25 µM.

Pharmaceutical Applications

Given its biological activities, this compound is being explored as a potential lead compound for drug development. Its structure allows for modifications that can enhance efficacy and reduce toxicity.

Drug Development Insights

Research has focused on optimizing the compound's pharmacokinetic properties, including solubility and bioavailability. Formulations combining this hydrazone with nanoparticles have shown promise in improving delivery to target tissues.

Wirkmechanismus

The mechanism of action of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide: is similar to other hydrazides such as:

Uniqueness

The uniqueness of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 4-chlorophenyl and 4-methylphenyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other hydrazides.

Biologische Aktivität

(2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antifungal, antitubercular, and potential anticancer properties.

Chemical Structure and Properties

The chemical formula for (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide is . The compound features a hydrazide functional group, which is known to influence biological activity through various mechanisms.

Synthesis

The synthesis of (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonyl hydrazine in the presence of appropriate catalysts. This reaction pathway leads to the formation of the hydrazone derivative, which can be further purified and characterized using techniques such as NMR and mass spectrometry.

Antifungal Activity

Research has indicated that derivatives of hydrazone compounds exhibit significant antifungal properties. A study evaluated several derivatives, including those with a similar structure to (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide, against various pathogenic fungi. Results demonstrated effective inhibition against strains such as Candida albicans and Aspergillus niger, suggesting a promising therapeutic application for treating fungal infections .

Antitubercular Activity

In addition to antifungal properties, compounds bearing similar scaffolds have shown activity against Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival. The compound's structure may enhance its interaction with target sites within the bacteria, leading to effective inhibition of growth .

Anticancer Activity

Emerging studies have suggested that hydrazone derivatives can exhibit anticancer activity through apoptosis induction in cancer cells. For instance, compounds structurally related to (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide have been tested in vitro against various cancer cell lines. These studies revealed that such compounds could induce cell cycle arrest and promote apoptosis, primarily through the activation of caspase pathways .

Case Studies

- Antifungal Study : A recent investigation assessed a series of hydrazone derivatives for their antifungal efficacy. Among them, compounds similar to (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Candida species .

- Antitubercular Evaluation : In another study focusing on tuberculosis treatment, compounds with structural similarities showed significant activity against M. tuberculosis with IC50 values around 5 µg/mL, indicating strong potential for further development into therapeutic agents .

- Anticancer Research : A study explored the effects of various hydrazone derivatives on human cancer cell lines. Results indicated that certain derivatives led to a reduction in cell viability by over 50% at concentrations of 20 µM, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.